molecular formula C11H12ClNO3 B5086415 3-Chloro-5-methoxy-4-prop-2-enoxybenzamide

3-Chloro-5-methoxy-4-prop-2-enoxybenzamide

Cat. No.: B5086415
M. Wt: 241.67 g/mol
InChI Key: FEPQKWBHMCDDSR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a prop-2-enoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-prop-2-enoxybenzamide typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chloro-5-methoxybenzaldehyde.

    Formation of Prop-2-enoxy Group: The aldehyde group is converted to a prop-2-enoxy group through a reaction with propargyl alcohol under basic conditions.

    Amidation: The resulting intermediate is then subjected to amidation using an appropriate amine source, such as ammonia or an amine derivative, to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-4-prop-2-enoxybenzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-methoxy-4-prop-2-enoxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-prop-2-enoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-prop-2-enoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological pathways and interactions due to its structural features.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The prop-2-enoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxybenzamide: Lacks the prop-2-enoxy group, resulting in different chemical properties and reactivity.

    3-Chloro-4-prop-2-enoxybenzamide: Lacks the methoxy group, affecting its interaction with biological targets.

    5-Methoxy-4-prop-2-enoxybenzamide: Lacks the chloro group, leading to variations in its chemical behavior.

Uniqueness

3-Chloro-5-methoxy-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-5-methoxy-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h3,5-6H,1,4H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPQKWBHMCDDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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